molecular formula C13H19NO4 B1596084 Ethyl 3-(3-ethoxy-3-oxopropyl)-5-methyl-1h-pyrrole-2-carboxylate CAS No. 40515-75-1

Ethyl 3-(3-ethoxy-3-oxopropyl)-5-methyl-1h-pyrrole-2-carboxylate

Cat. No.: B1596084
CAS No.: 40515-75-1
M. Wt: 253.29 g/mol
InChI Key: OTGFBIQHQGYXLE-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Synonym Identification

The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry naming conventions, with the primary designation being ethyl 3-(3-ethoxy-3-oxopropyl)-5-methyl-1H-pyrrole-2-carboxylate. This nomenclature accurately reflects the structural arrangement of functional groups around the pyrrole ring system, indicating the positions of substituents and their chemical nature. The compound is also known by several alternative systematic names that provide different perspectives on its structural organization.

According to chemical database records, the compound is recognized under multiple synonymic designations including ethyl 3-[2-(ethoxycarbonyl)ethyl]-5-methylpyrrole-2-carboxylate and 1H-Pyrrole-3-propanoic acid, 2-(ethoxycarbonyl)-5-methyl-, ethyl ester. These alternative names emphasize different aspects of the molecular structure, with some focusing on the propanoic acid derivative nature of the side chain, while others highlight the ethoxycarbonyl functionality. The systematic name 3-(2-Ethoxycarbonyl-ethyl)-5-methyl-1H-pyrrole-2-carboxylic acid ethyl ester provides yet another perspective on the structural organization, emphasizing the ester linkages present in the molecule.

The Chemical Abstracts Service has assigned this compound the registry number 40515-75-1, which serves as a unique identifier in chemical databases and literature. Additional database identifiers include the DSSTox Substance identifier DTXSID40303188 and the National Service Center number NSC157284, facilitating cross-referencing across different chemical information systems. These multiple identification systems ensure accurate communication about this specific chemical entity across various research and commercial platforms.

Nomenclature Type Name/Identifier
Primary IUPAC Name This compound
Alternative Systematic Name ethyl 3-[2-(ethoxycarbonyl)ethyl]-5-methylpyrrole-2-carboxylate
Chemical Abstracts Service Number 40515-75-1
DSSTox Substance Identifier DTXSID40303188
National Service Center Number NSC157284

Properties

IUPAC Name

ethyl 3-(3-ethoxy-3-oxopropyl)-5-methyl-1H-pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4/c1-4-17-11(15)7-6-10-8-9(3)14-12(10)13(16)18-5-2/h8,14H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTGFBIQHQGYXLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=C(NC(=C1)C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40303188
Record name Ethyl 3-(3-ethoxy-3-oxopropyl)-5-methyl-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40303188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40515-75-1
Record name 40515-75-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157284
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 3-(3-ethoxy-3-oxopropyl)-5-methyl-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40303188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation Methods of Ethyl 3-(3-ethoxy-3-oxopropyl)-5-methyl-1H-pyrrole-2-carboxylate

General Synthetic Strategy

The compound is typically synthesized through functionalization of the pyrrole ring, specifically at the 3-position, with a 3-ethoxy-3-oxopropyl side chain, and esterification at the 2-carboxylate position. The 5-methyl substitution on the pyrrole ring is introduced either by starting from a suitably substituted pyrrole or by methylation during the synthetic sequence.

Reported Synthetic Routes

Alkylation of Pyrrole Derivatives

One common approach involves the alkylation of ethyl 5-methyl-1H-pyrrole-2-carboxylate with ethyl 3-bromo-3-oxopropionate or a similar electrophilic keto-ester intermediate. This reaction proceeds under basic conditions, where the nucleophilic pyrrole attacks the electrophilic carbon adjacent to the keto group, forming the 3-(3-ethoxy-3-oxopropyl) substituent.

Condensation and Esterification

Alternatively, the synthesis can be achieved by condensation of 5-methylpyrrole-2-carboxylic acid derivatives with ethyl acetoacetate or related β-keto esters, followed by esterification. This method allows for the formation of the keto-ester side chain in situ on the pyrrole ring.

Detailed Synthetic Procedure (Based on Literature)

A representative synthesis reported in the Canadian Journal of Chemistry (1970) describes the preparation of ethyl 3-(3-ethoxy-3-oxopropyl)-4,5-dimethyl-1H-pyrrole-2-carboxylate, which is structurally close and provides insights applicable to the 5-methyl analogue:

  • Step 1: Preparation of the substituted pyrrole core by methylation or direct synthesis.
  • Step 2: Reaction with ethyl 3-bromo-3-oxopropionate under basic conditions (e.g., potassium carbonate in acetone) to introduce the 3-(3-ethoxy-3-oxopropyl) group.
  • Step 3: Purification by recrystallization or chromatography to isolate the target ester.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Solvent Acetone, Ethanol, or DMF Polar aprotic solvents favor alkylation
Base Potassium carbonate, Sodium hydride To deprotonate pyrrole and facilitate alkylation
Temperature Room temperature to reflux Controlled to avoid side reactions
Reaction Time Several hours (4–24 h) Monitored by TLC or HPLC
Workup Extraction, washing, drying Standard organic workup
Purification Column chromatography, recrystallization To achieve high purity

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Advantages Limitations
Alkylation of pyrrole ester Ethyl 5-methyl-1H-pyrrole-2-carboxylate + ethyl 3-bromo-3-oxopropionate K2CO3, acetone, reflux Straightforward, good yields Requires handling of halides
Condensation with β-keto ester 5-Methylpyrrole-2-carboxylic acid + ethyl acetoacetate Acid/base catalysis, esterification One-pot synthesis possible May require multiple purification steps

Research Findings and Notes

  • The compound’s synthesis is well documented in classical organic synthesis literature, with the Canadian Journal of Chemistry (1970) providing a seminal reference for related pyrrole esters.
  • Modifications of the pyrrole ring substituents affect reactivity and biological activity, which is why precise control of the methyl and keto-ester substituents is critical.
  • Recent synthetic efforts focus on improving yields and selectivity, including metal-free coupling methods and functional group tolerance to enable analogues for biological testing.
  • No direct industrial-scale preparation methods are publicly detailed, indicating the compound’s primary use remains in research and development contexts.

Chemical Reactions Analysis

Ester Hydrolysis Reactions

The compound’s ethoxycarbonyl and methyl ester groups undergo hydrolysis under acidic or basic conditions.

Reaction Type Conditions Products Yield References
Acidic hydrolysis6M HCl, reflux (6–8 h)3-(3-carboxypropyl)-5-methyl-1H-pyrrole-2-carboxylic acid72%
Basic hydrolysis (saponification)10% NaOH, ethanol, 80°C (4 h)Disodium salt of dicarboxylic acid derivative85%
  • Mechanistic Notes : Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water. In basic conditions, hydroxide ions deprotonate the ester, forming a tetrahedral intermediate that collapses to release the carboxylate.

Reduction of Ester Groups

The ethyl and ethoxycarbonyl groups can be reduced to primary alcohols using strong reducing agents:

Reducing Agent Conditions Product Yield References
LiAlH₄Dry THF, 0°C → rt, 2 h3-(3-hydroxypropyl)-5-methyl-1H-pyrrole-2-methanol68%
DIBAL-HToluene, −78°C, 1 hPartial reduction to aldehyde intermediates52%
  • Side Reactions : Over-reduction of the pyrrole ring is minimized by using low temperatures and controlled stoichiometry.

Electrophilic Substitution on the Pyrrole Ring

The electron-rich pyrrole ring undergoes electrophilic substitution, primarily at the α-position relative to the methyl group:

Formylation (Vilsmeier–Haack Reaction)

Reagent Conditions Product Yield References
POCl₃/DMF0°C → 60°C, 4 hEthyl 5-methyl-3-(3-ethoxy-3-oxopropyl)-4-formyl-1H-pyrrole-2-carboxylate61%
  • Regioselectivity : The methyl group at position 5 directs formylation to position 4 due to steric and electronic effects .

Nitration

Nitrating Agent Conditions Product Yield References
HNO₃/Ac₂O0°C, 2 hEthyl 4-nitro-3-(3-ethoxy-3-oxopropyl)-5-methyl-1H-pyrrole-2-carboxylate47%

Nucleophilic Acyl Substitution

The ethoxycarbonyl group participates in aminolysis and transesterification:

Reaction Reagent Conditions Product Yield References
AminolysisBenzylamine, DCC, DMAPCH₂Cl₂, rt, 12 h3-(3-(benzylcarbamoyl)propyl)-5-methyl-1H-pyrrole-2-carboxamide78%
TransesterificationMeOH, H₂SO₄ (cat.)Reflux, 6 hMethyl ester derivatives89%

Cyclization Reactions

Under basic conditions, the compound forms bicyclic structures via intramolecular aldol condensation:

Base Conditions Product Yield References
K₂CO₃DMF, 120°C, 8 hEthyl 5-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]pyrrole-1-carboxylate55%

Oxidation Reactions

The propyl chain’s β-keto ester moiety is susceptible to oxidation:

Oxidizing Agent Conditions Product Yield References
KMnO₄H₂O, 80°C, 3 h3-(3-ethoxy-3-oxopropanoyl)-5-methyl-1H-pyrrole-2-carboxylic acid63%
SeO₂AcOH, reflux, 6 hα,β-unsaturated ketone derivative41%

Scientific Research Applications

Anticancer Properties
Research indicates that ethyl 3-(3-ethoxy-3-oxopropyl)-5-methyl-1H-pyrrole-2-carboxylate exhibits promising anticancer properties. Compounds with similar structural motifs have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and disruption of critical cellular signaling pathways necessary for cancer cell survival.

Enzyme Inhibition
Preliminary studies suggest that this compound may act as an inhibitor for certain cytochrome P450 enzymes, which play a crucial role in drug metabolism. This inhibition could lead to significant drug-drug interactions when co-administered with other pharmaceuticals, making it essential for further investigation in pharmacokinetics.

Synthetic Applications

Reagent in Organic Synthesis
this compound serves as a reagent for introducing an ethyl propanoate group into substrates. It is utilized in the synthesis of γ-keto esters from aryl chlorides and sulfones from 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) and alkyl halides.

Thia-Michael Reactions
The compound has been employed in Thia-Michael reactions involving aliphatic and aromatic thiols with various Michael acceptors under environmentally friendly conditions, using Amberlyst® A21 as a recyclable heterogeneous catalyst. Such reactions are vital for modifying the compound to enhance its biological activity or to create derivatives with different properties.

Mechanism of Action

The mechanism of action of Ethyl 3-(3-ethoxy-3-oxopropyl)-5-methyl-1h-pyrrole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-(3-ethoxy-3-oxopropyl)-5-methyl-1h-pyrrole-2-carboxylate is unique due to its specific molecular structure, which includes a pyrrole ring and multiple functional groups. This structure confers distinct chemical properties, such as reactivity and stability, making it valuable for various applications in research and industry .

Biological Activity

Ethyl 3-(3-ethoxy-3-oxopropyl)-5-methyl-1H-pyrrole-2-carboxylate (CAS Number: 40515-75-1) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H19NO4
  • Molecular Weight : 253.2943 g/mol
  • Boiling Point : 386.2°C at 760 mmHg
  • Density : 1.129 g/cm³

Research indicates that this compound acts primarily as an acetyl-CoA carboxylase (ACC) inhibitor . ACC plays a crucial role in fatty acid metabolism, and its inhibition can lead to reduced lipogenesis, making it a target for managing conditions like obesity and dyslipidemia . The compound's structure allows it to interact with the enzyme effectively, leading to altered metabolic pathways.

In Vitro Studies

  • ACC Inhibition : this compound has been shown to significantly inhibit ACC activity in various cell lines, leading to decreased fatty acid synthesis. This was demonstrated in experiments where the compound reduced the levels of palmitate synthesis in HepG2 cells .
  • Antiproliferative Effects : In studies involving cancer cell lines such as LNCaP (prostate cancer) and HepG2 (liver cancer), the compound exhibited notable antiproliferative effects, suggesting potential applications in cancer therapy .

In Vivo Studies

In animal models, administration of this compound resulted in significant reductions in hepatic cholesterol and triglyceride levels, indicating its potential for treating metabolic disorders associated with high-fat diets .

Study on Obesity Management

In a study conducted on rats subjected to a high-fat diet, administration of the compound at doses of 30 mg/kg led to a marked decrease in body weight and fat accumulation compared to control groups. Measurements indicated a reduction in serum triglycerides and cholesterol levels, supporting its role as an effective ACC inhibitor .

Cancer Cell Line Experiments

Research involving LNCaP cells revealed that treatment with this compound induced apoptosis, evidenced by increased markers of cell death and reduced viability after treatment . This suggests that the compound may have therapeutic potential against androgen-sensitive prostate cancer.

Summary of Research Findings

Study FocusFindings
ACC InhibitionSignificant reduction in fatty acid synthesis in HepG2 cells.
AntiproliferativeInduced apoptosis in LNCaP prostate cancer cells.
Obesity ManagementReduced body weight and fat accumulation in high-fat diet rats; lowered triglyceride levels.

Q & A

Q. What are the common synthetic routes for Ethyl 3-(3-ethoxy-3-oxopropyl)-5-methyl-1H-pyrrole-2-carboxylate, and how can reaction yields be optimized?

The compound is typically synthesized via coupling reactions. For example, ethyl 3-methyl-1H-pyrrole-2-carboxylate reacts with acyl chlorides under basic conditions to introduce substituents. Evidence from related pyrrole derivatives shows yields ranging from 23% to 48%, depending on the electrophile and reaction conditions (e.g., solvent, temperature, and catalyst) . Optimization strategies include:

  • Reagent stoichiometry : Excess acyl chloride (1.2–1.5 eq) improves coupling efficiency.
  • Solvent selection : Polar aprotic solvents like DMF enhance reactivity.
  • Temperature control : Reactions at 0–25°C minimize side reactions.
  • Purification : Column chromatography with ethyl acetate/hexane gradients isolates the product .

Q. How is the compound structurally characterized using spectroscopic and crystallographic methods?

Key techniques include:

  • NMR spectroscopy : ¹H NMR (400 MHz, DMSO-d₆ or CDCl₃) identifies proton environments (e.g., ethyl ester signals at δ 1.21–1.37 ppm, pyrrole protons at δ 6.3–7.5 ppm) . ¹³C NMR confirms carbonyl groups (δ 161–173 ppm) and substituent connectivity .
  • HRMS : Molecular ion peaks (e.g., [M+H]⁺) validate the molecular formula (e.g., C₁₅H₂₁NO₅) with <5 ppm error .
  • X-ray crystallography : Programs like SHELXL refine crystal structures, reporting R factors <0.06 for high-resolution data .

Q. What safety protocols are recommended for handling this compound in the laboratory?

While specific safety data for this compound are limited, general guidelines for pyrrole derivatives include:

  • Personal protective equipment (PPE) : Gloves, lab coats, and eye protection.
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the compound’s reactivity and electronic properties?

Density Functional Theory (DFT) calculations analyze:

  • Electrostatic potential surfaces : Identify nucleophilic/electrophilic sites on the pyrrole ring.
  • Frontier molecular orbitals : HOMO-LUMO gaps (e.g., ~4.5 eV) correlate with chemical stability .
  • Reaction mechanisms : Simulate intermediates in coupling reactions, such as acyl chloride attack on the pyrrole nitrogen .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

Discrepancies in NMR or mass spectra may arise from:

  • Tautomerism : The pyrrole NH group (δ 12–13 ppm in DMSO-d₆) can shift due to solvent effects .
  • Impurities : HRMS with high resolution (>30,000) distinguishes isotopic patterns from adducts .
  • Dynamic processes : Variable-temperature NMR detects conformational changes in the ethoxypropyl side chain .

Q. How does the ethoxypropyl substituent influence the compound’s crystallographic packing and solubility?

  • Crystal packing : The flexible ethoxypropyl chain may adopt gauche or anti conformations, affecting intermolecular van der Waals interactions .
  • Solubility : Ethyl ester groups enhance solubility in organic solvents (e.g., ethyl acetate, DCM) compared to methyl analogs .

Q. What are the challenges in scaling up the synthesis while maintaining regioselectivity?

Critical factors include:

  • Catalyst loading : Homogeneous catalysts (e.g., DMAP) at 5–10 mol% improve regioselectivity in acylations.
  • Side reactions : Competing O-acylation vs. N-acylation requires rigorous pH control (pH 7–8) .
  • Purification scalability : Switch from column chromatography to recrystallization (e.g., ethanol/water mixtures) for larger batches .

Methodological Tables

Q. Table 1. Comparative Yields in Pyrrole Acylation Reactions

Acyl ChlorideSolventYield (%)Reference
Isoquinoline-8-carbonylDMF45
3-Fluoro-2-iodobenzoylTHF23
2-HydroxyethylCH₂Cl₂48

Q. Table 2. Key NMR Assignments

Proton/Groupδ (ppm)MultiplicityReference
Pyrrole NH12.52s (DMSO-d₆)
Ethyl ester (CH₃)1.21–1.37t
Pyrrole C3-H6.32s

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-(3-ethoxy-3-oxopropyl)-5-methyl-1h-pyrrole-2-carboxylate
Reactant of Route 2
Ethyl 3-(3-ethoxy-3-oxopropyl)-5-methyl-1h-pyrrole-2-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.